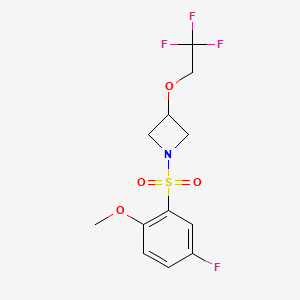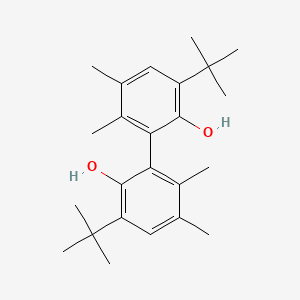
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a useful research compound. Its molecular formula is C12H13F4NO4S and its molecular weight is 343.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metal-Free Coupling in Pharmaceutical Industry
The coupling of aromatic moieties with saturated heterocyclic partners, including azetidines, is an area of significant interest in the pharmaceutical industry. A procedure for metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids enables the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks. This synthesis is vital for producing oxetanes, piperidines, and azetidines from parent ketones, which are crucial in drug development and pharmaceutical research (Allwood et al., 2014).
Proton Exchange Membranes in Fuel Cells
Sulfonated side-chain grafting units, including those with methoxy groups similar to components in the compound of interest, have been synthesized for use in proton exchange membranes (PEMs) for fuel cells. These polymers exhibit high proton conductivity and are promising as polyelectrolyte membrane materials, indicating the potential application of related compounds in energy technology (Kim et al., 2008).
Synthesis of Pyrroles via Gold-Catalyzed Cascade
N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives, related to the compound , have been used in a gold-catalyzed rearrangement to synthesize 2,5-disubstituted pyrroles. This process is critical for creating complex organic structures potentially useful in drug development and organic chemistry research (Pertschi et al., 2017).
Solvatochromic Probes for Organic Liquids Discrimination
Azetidine has been used as an electron-donating unit in the design of highly fluorescent derivatives for solvatochromic probes. These compounds are capable of distinguishing structurally relevant organic liquids and have significant implications for chemical sensing and analysis (Liu et al., 2016).
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO4S/c1-20-10-3-2-8(13)4-11(10)22(18,19)17-5-9(6-17)21-7-12(14,15)16/h2-4,9H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZXXAKXSPRNGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]prop-2-en-1-one](/img/structure/B2390976.png)
![(1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2390977.png)
![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride](/img/structure/B2390979.png)


![1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2390983.png)






